ethyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

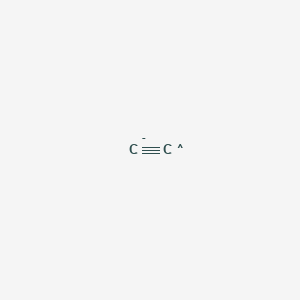

ethyne is a compound that has garnered significant interest in the field of organic chemistry due to its unique structure and reactivity. It is a terminal alkyne, which means it contains a carbon-carbon triple bond at the end of its molecular structure. This feature makes it highly reactive and useful in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

ethyne can be synthesized through several methods, one of the most common being the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

ethyne undergoes a variety of chemical reactions, including:

Oxidation: this compound can be oxidized to form carbonyl compounds, such as aldehydes and ketones.

Reduction: It can be reduced to form alkanes or alkenes, depending on the reaction conditions.

Substitution: This compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce alkanes or alkenes .

Applications De Recherche Scientifique

Industrial Applications

Welding and Metal Fabrication

- Ethyne is widely used in oxy-fuel welding processes due to its ability to produce flames reaching temperatures of approximately 3,500 °C (6,330 °F) when combined with oxygen. This high temperature allows for efficient cutting and welding of metals, making it a preferred choice in industries requiring precision and strength .

Plastics Production

- This compound serves as a key precursor in the synthesis of various plastics, including polyethylene and polyvinyl chloride (PVC). It is utilized in the production of these materials through polymerization processes that transform ethylene derivatives into commercially viable products . The versatility of this compound in producing different plastic variants underlines its importance in the manufacturing sector.

Chemical Synthesis

Organic Synthesis

- This compound is extensively employed in organic chemistry for synthesizing complex molecules. Recent studies highlight its role in vinylation processes, cross-coupling reactions, and the preparation of heterocycles. These reactions facilitate the construction of pharmaceuticals and biologically active compounds . The increasing interest in this compound's reactivity has led to its resurgence in organic transformations, particularly in drug development.

Production of Fine Chemicals

- This compound is also instrumental in producing fine chemicals such as acetic acid and various acetylenic alcohols. Its ability to react with other chemicals allows for the synthesis of essential vitamins like A and E, showcasing its significance in the pharmaceutical industry . The purity of this compound used in these processes is critical; for instance, Grade A acetylene must have less than 0.5% impurities to ensure safe and effective chemical reactions .

Scientific Research

Environmental Monitoring

- This compound plays a role in atmospheric studies, where it is monitored alongside other gases to assess environmental changes. For instance, recent research has utilized this compound measurements to improve understanding of methane emissions sources through radiocarbon dating techniques . This application demonstrates this compound's relevance beyond industrial uses, contributing to environmental science.

Reactivity Studies

- Research on the reactivity of this compound with various cations has provided insights into fundamental chemical processes. Studies measuring reactive cross-sections and branching ratios have advanced knowledge about hydrocarbon chemistry, which is crucial for modeling interstellar environments and laboratory plasmas . Such findings underline the importance of this compound in both theoretical and applied chemistry.

Case Studies

| Application Area | Details | Significance |

|---|---|---|

| Welding | Utilization in oxy-fuel processes for metal cutting | High flame temperature enhances efficiency |

| Plastics Production | Precursor for polyethylene and PVC synthesis | Vital for manufacturing commercial products |

| Organic Synthesis | Key reactant in drug development and complex molecule construction | Supports advancements in pharmaceuticals |

| Environmental Science | Monitoring atmospheric this compound levels | Aids understanding of climate change impacts |

| Reactivity Research | Studies on this compound's interactions with cations | Informs models of hydrocarbon chemistry |

Mécanisme D'action

The mechanism of action of ethyne involves its ability to participate in various chemical reactions due to the presence of the reactive alkyne group. This group can interact with different molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing ones. The specific molecular targets and pathways depend on the context in which this compound is used, such as in biological systems or industrial processes .

Comparaison Avec Des Composés Similaires

ethyne can be compared with other terminal alkynes, such as:

Propargyl alcohol: Similar in structure but contains an additional hydroxyl group.

Phenylacetylene: Contains a phenyl group attached to the alkyne.

1-Butyne: A simple terminal alkyne with a shorter carbon chain.

This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives with diverse applications. Its versatility and high reactivity make it a valuable compound in various fields of research and industry .

Propriétés

Formule moléculaire |

C2- |

|---|---|

Poids moléculaire |

24.02 g/mol |

Nom IUPAC |

ethyne |

InChI |

InChI=1S/C2/c1-2/q-1 |

Clé InChI |

XHWLRFQJZNQFGO-UHFFFAOYSA-N |

SMILES |

[C-]#[C] |

SMILES canonique |

[C-]#[C] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.